molecular formula C10H9IN2 B13645847 1-Benzyl-2-iodo-1H-imidazole

1-Benzyl-2-iodo-1H-imidazole

Cat. No.: B13645847
M. Wt: 284.10 g/mol
InChI Key: QWTKCNIXFIVLQH-UHFFFAOYSA-N
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Description

1-Benzyl-2-iodo-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. The presence of the benzyl and iodo substituents on the imidazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-iodo-1H-imidazole typically involves the iodination of 1-benzylimidazole. One common method is the reaction of 1-benzylimidazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in a solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-iodo-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, although specific examples involving this compound are limited.

    Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in solvents such as dimethylformamide or toluene.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-benzyl-2-azido-1H-imidazole.

Scientific Research Applications

1-Benzyl-2-iodo-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-iodo-1H-imidazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

  • 1-Benzyl-2-phenyl-1H-imidazole
  • 1-Benzyl-2-chloro-1H-imidazole
  • 1-Benzyl-2-bromo-1H-imidazole

Comparison: 1-Benzyl-2-iodo-1H-imidazole is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions, such as nucleophilic substitution and coupling reactions

Properties

Molecular Formula

C10H9IN2

Molecular Weight

284.10 g/mol

IUPAC Name

1-benzyl-2-iodoimidazole

InChI

InChI=1S/C10H9IN2/c11-10-12-6-7-13(10)8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

QWTKCNIXFIVLQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2I

Origin of Product

United States

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